7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC17517904
Molecular Formula: C8H12N4
Molecular Weight: 164.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N4 |
|---|---|
| Molecular Weight | 164.21 g/mol |
| IUPAC Name | 7-cyclopropyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C8H12N4/c1-2-6(1)7-3-4-9-8-10-5-11-12(7)8/h5-7H,1-4H2,(H,9,10,11) |
| Standard InChI Key | PBDNQZBSXRPTJW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2CCNC3=NC=NN23 |
Introduction
7-Cyclopropyl-4H,5H,6H,7H-124triazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound features a unique fused ring system consisting of a triazole and pyrimidine ring with a cyclopropyl group attached. The distinct structure of this compound makes it a subject of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities.
Synthesis
The synthesis of 7-Cyclopropyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. A common method for synthesizing similar triazolopyrimidines includes the reaction of pyrimidine derivatives with hydrazine hydrate to form the triazole ring. This reaction is usually conducted in solvents such as ethanol or methanol under reflux conditions. Optimizing reaction parameters like temperature and solvent choice can enhance yield and purity.
Biological Applications
Compounds in the triazolopyrimidine class are often explored for their therapeutic applications, particularly against viral infections and cancer. While specific data on 7-Cyclopropyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine is limited, related compounds have shown potential in inhibiting certain enzymes involved in cell cycle regulation and apoptosis pathways, leading to cell cycle arrest and potential apoptosis in cancer cells.
Research Findings and Potential Applications
Research into triazolopyrimidines continues to uncover their potential biological activities. For instance, some derivatives have been studied for their ability to disrupt protein-protein interactions in viral replication processes, such as the PA-PB1 interaction in influenza A virus polymerase . While 7-Cyclopropyl-4H,5H,6H,7H- triazolo[1,5-a]pyrimidine itself is not specifically mentioned in these studies, its structural similarity suggests potential for similar applications.
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| 7-Cyclopropyl-4H,5H,6H,7H-124triazolo[1,5-a]pyrimidine | Not specified | Not specified | Cyclopropyl group attached to triazole ring |
| 2-Cyclopropyl-7-hydroxy-4H,5H-124triazolo[1,5-A]pyrimidin-5-one | C8H8N4O2 | 192.17 | Hydroxy and cyclopropyl groups |
| 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol | C5H7N3S | 141.19 | Simple triazole structure with thiol group |
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